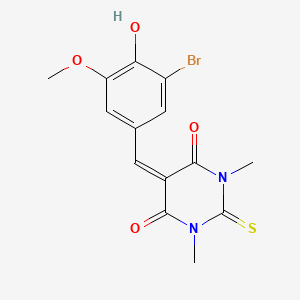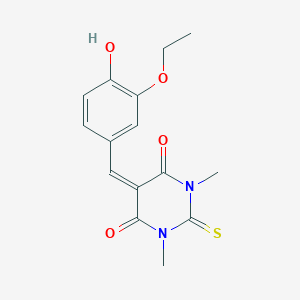
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide, also known as DBM-H, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal and biological fields. DBM-H is a hydrazide derivative of sulfonamide and benzaldehyde, which has a unique structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, this compound has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, this compound has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. One area of research is the development of new drugs and therapies based on the structure of this compound. Another area of research is the investigation of the mechanism of action and molecular targets of this compound. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, as well as its potential applications in the treatment of neurodegenerative diseases and cancer.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal and biological fields. The synthesis of this compound involves the reaction of 2,4-dimethoxybenzaldehyde and 4-tert-butyl-N'-benzenesulfonylhydrazide in the presence of a catalyst. This compound has been extensively studied for its potential applications in the treatment of neurodegenerative diseases and cancer. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs and therapies and investigation of its mechanism of action and molecular targets.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde and 4-tert-butyl-N'-benzenesulfonylhydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in medicinal and biological research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)15-7-10-17(11-8-15)26(22,23)21-20-13-14-6-9-16(24-4)12-18(14)25-5/h6-13,21H,1-5H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSIVHAATWRCKN-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908659.png)





![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5908704.png)
![N-(2-bromophenyl)-N-(2-oxo-2-{2-[3-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B5908713.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908728.png)
![N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908745.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908760.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908763.png)
